molecular formula C14H21BrF2N4O2 B10917051 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]acetamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B10917051
M. Wt: 395.24 g/mol
InChI Key: AOWNYBXDOYAALY-UHFFFAOYSA-N
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Description

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: The bromine atom is introduced via bromination of the pyrazole ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Incorporation of the difluoromethyl group: The difluoromethyl group is introduced through a difluoromethylation reaction, which can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Attachment of the morpholinopropyl group: The morpholinopropyl group is attached via a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a suitable morpholinopropyl halide in the presence of a base.

    Formation of the final product: The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable synthetic methods.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the difluoromethyl group.

    Hydrolysis reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Difluoromethylation: Difluoromethyl iodide, difluoromethyl sulfone

    Nucleophilic substitution: Morpholinopropyl halide, base (e.g., potassium carbonate)

    Acylation: Acyl chloride, acyl anhydride

Major Products Formed

    Substitution products: Various substituted pyrazole derivatives

    Oxidation products: Oxidized pyrazole derivatives

    Reduction products: Reduced pyrazole derivatives

    Hydrolysis products: Carboxylic acid and amine derivatives

Scientific Research Applications

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE has several scientific research applications, including:

    Medicinal chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in various diseases.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Material science:

Mechanism of Action

The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways and cellular processes. The exact mechanism of action depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-BROMO-3-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE
  • **2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE
  • **2-[4-BROMO-3-(DIFLUOROMETHYL)-5-ETHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-MORPHOLINOPROPYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C14H21BrF2N4O2

Molecular Weight

395.24 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C14H21BrF2N4O2/c1-10-12(15)13(14(16)17)19-21(10)9-11(22)18-3-2-4-20-5-7-23-8-6-20/h14H,2-9H2,1H3,(H,18,22)

InChI Key

AOWNYBXDOYAALY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCCN2CCOCC2)C(F)F)Br

Origin of Product

United States

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